((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine is a complex organic compound notable for its unique tetrahydrofuran ring structure and a nitrophenyl substituent. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and unique chemical properties.
The compound can be sourced from specialized chemical suppliers and is often utilized in research settings for its synthetic versatility and potential applications in drug discovery and materials development.
This compound belongs to the class of amines and specifically features a tetrahydrofuran ring, which is a cyclic ether. The presence of a nitrophenyl group further classifies it as an aromatic compound, enhancing its reactivity and potential utility in organic synthesis.
The synthesis of ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves several key steps:
The synthesis process may require careful control of reaction conditions—including temperature, solvent choice, and concentration—to optimize yield and purity. Industrial methods may scale these reactions for larger production while maintaining high standards of safety and efficiency.
The molecular formula for ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine is , with a molecular weight of 222.24 g/mol. The IUPAC name is [(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine.
InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1AGVHSJSSGBEGFU-ONGXEEELSA-NC1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-]This structure reveals a tetrahydrofuran core with a methanamine group and a nitrophenyl substituent positioned at the 4th carbon atom.
The compound participates in various chemical reactions typical of amines and nitro compounds:
Understanding the reactivity patterns of this compound is crucial for designing derivatives with enhanced biological activity or altered physical properties.
The mechanism by which ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects likely involves interaction with specific molecular targets:
Further studies are required to elucidate the precise mechanisms involved in its biological activity.
The physical properties include:
Key chemical properties involve:
Relevant analyses such as NMR spectroscopy or mass spectrometry are often employed to confirm purity and structural integrity during synthesis.
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine has several applications in scientific research:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: